N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide
CAS No.:
Cat. No.: VC16528461
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N2O3S |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(naphthalen-2-ylamino)-N-phenylacetamide |
| Standard InChI | InChI=1S/C22H20N2O3S/c25-22(15-23-19-11-10-17-6-4-5-7-18(17)14-19)24(20-8-2-1-3-9-20)21-12-13-28(26,27)16-21/h1-14,21,23H,15-16H2 |
| Standard InChI Key | FPHCRBVZQKQXRP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CNC3=CC4=CC=CC=C4C=C3 |
Introduction
N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide is a synthetic organic compound notable for its intricate structure and potential applications in medicinal chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are recognized for their diverse biological and chemical properties.
Key Features:
-
Chemical Class: Thiophene derivatives
-
Functional Groups: Sulfonamide and acetamide
-
Applications: Medicinal chemistry, materials science, and potentially pharmaceuticals
Structural Characteristics
The molecular structure of this compound is defined by its thiophene ring, a sulfur-containing five-membered aromatic ring. The inclusion of sulfonamide and acetamide functional groups enhances its chemical reactivity and potential biological activity.
Molecular Data:
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O3S |
| Molecular Weight | ~364.42 g/mol |
| Functional Groups | Sulfonamide, Acetamide |
Synthesis Pathway
The synthesis of N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide involves multi-step organic reactions. These steps typically utilize thiophene derivatives and amines under controlled conditions.
General Steps:
-
Preparation of Thiophene Derivative: The thiophene ring is modified to include the sulfonamide group.
-
Amine Coupling: Reaction of naphthalenylamine with an activated acetamide derivative.
-
Final Assembly: Coupling of the intermediate with phenylacetamide under specific reaction conditions (e.g., solvents like dimethylformamide or ethanol).
Reaction Conditions:
-
Temperature: Controlled to prevent decomposition
-
Solvents: Dimethylformamide (DMF), ethanol
-
Purification: Recrystallization or chromatography
Biological Activity
Thiophene derivatives are widely studied for their bioactivity due to the electronic properties conferred by the sulfur atom in the aromatic ring. Specifically, compounds with sulfonamide groups often exhibit antimicrobial, anti-inflammatory, or enzymatic inhibition properties.
Potential Applications:
-
Anti-inflammatory Agents: Interaction with molecular targets such as 5-lipoxygenase (5-LOX), as suggested by docking studies on similar compounds .
-
Antimicrobial Activity: Thiophene derivatives are known for their efficacy against bacterial strains.
-
Pharmaceutical Development: Structural optimization could lead to novel drug candidates.
Chemical Reactivity
This compound can undergo various chemical reactions due to its functional groups:
-
Oxidation: Using reagents like hydrogen peroxide.
-
Reduction: Employing reducing agents such as lithium aluminum hydride.
These reactions allow for further derivatization and functionalization, enabling the exploration of new properties.
Comparative Analysis with Related Compounds
To better understand the significance of this compound, it is useful to compare it with structurally similar derivatives.
Research Findings
Recent studies highlight the growing interest in thiophene-based compounds for their diverse applications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume